2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene
Overview
Description
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF4O It is a derivative of benzene, featuring a bromoethoxy group, a fluoro substituent, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene typically involves the reaction of 4-fluoro-1-(trifluoromethyl)benzene with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, typically in an organic solvent such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts are often used, along with ligands and bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether derivative, while coupling reactions could produce biaryl compounds or other complex structures.
Scientific Research Applications
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene has several scientific research applications:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action for 2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene depends on its specific applicationThe presence of the bromoethoxy, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, making it a valuable tool in various research contexts .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene: Similar structure but lacks the fluoro substituent.
1-(2-Bromoethoxy)-4-(trifluoromethyl)benzene: Similar structure but with different positioning of the fluoro substituent.
Uniqueness
2-(2-Bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene is unique due to the combination of the bromoethoxy, fluoro, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
2-(2-bromoethoxy)-4-fluoro-1-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-3-4-15-8-5-6(11)1-2-7(8)9(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKCECDWZITRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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